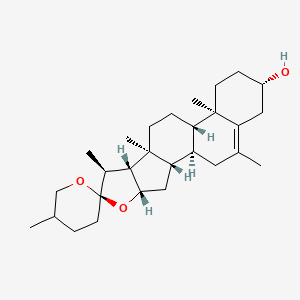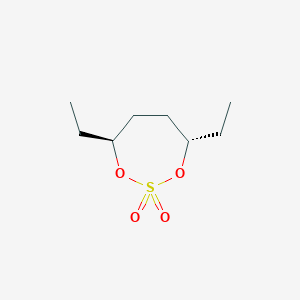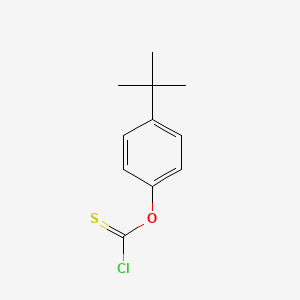
4-tert-Butylphenyl chlorothioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylphenyl chlorothioformate is an organic compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol . It is a derivative of phenyl chlorothioformate, where the phenyl group is substituted with a tert-butyl group at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylphenyl chlorothioformate typically involves the reaction of 4-tert-butylphenol with thiophosgene (CSCl2) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylphenyl chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thiocarbamates and thiocarbonates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonates or reduced to form thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Thiocarbamates: Formed by reaction with amines.
Thiocarbamates: Formed by reaction with alcohols.
Sulfonates and Thiols: Formed by oxidation and reduction reactions.
Scientific Research Applications
4-tert-Butylphenyl chlorothioformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of thiocarbamates and thiocarbonates.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butylphenyl chlorothioformate involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of thiocarbamates and thiocarbonates. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Phenyl chlorothioformate: Lacks the tert-butyl group, making it less sterically hindered and more reactive.
4-Methoxyphenyl chlorothioformate: Contains a methoxy group instead of a tert-butyl group, affecting its electronic properties and reactivity.
4-Fluorophenyl chlorothioformate: Substituted with a fluorine atom, altering its reactivity and applications.
Uniqueness: 4-tert-Butylphenyl chlorothioformate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
CAS No. |
22857-48-3 |
|---|---|
Molecular Formula |
C11H13ClOS |
Molecular Weight |
228.74 g/mol |
IUPAC Name |
O-(4-tert-butylphenyl) chloromethanethioate |
InChI |
InChI=1S/C11H13ClOS/c1-11(2,3)8-4-6-9(7-5-8)13-10(12)14/h4-7H,1-3H3 |
InChI Key |
JBLFKXAALTYUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


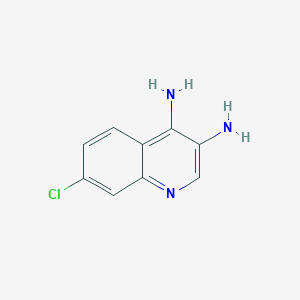
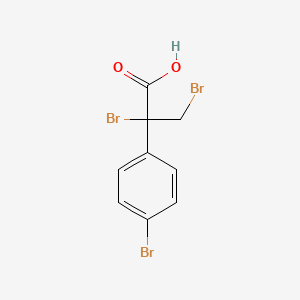

![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)
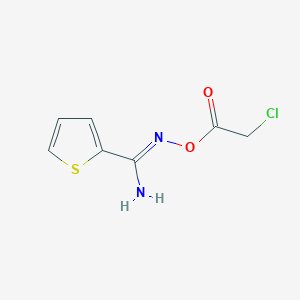
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
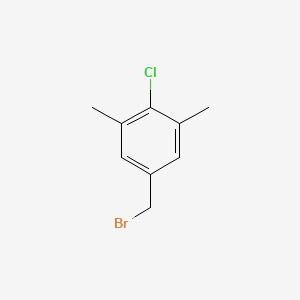
![1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)
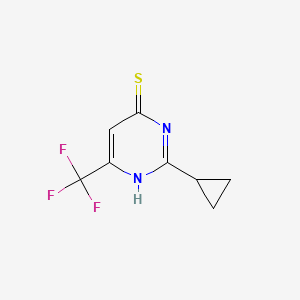
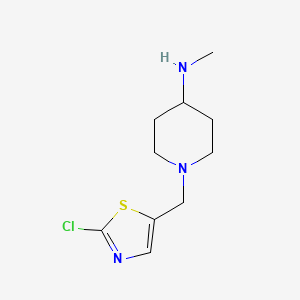
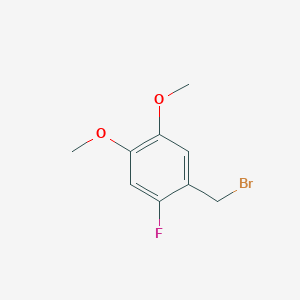
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B12827340.png)
